N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S.ClH/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9;/h1-7,16H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCCURXDKIDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Synthesis via Amine-Sulfonyl Chloride Coupling
The most widely reported method for preparing N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride involves the reaction of 4-aminophenylamine (aniline derivative) with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (Figure 1). The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. Pyridine or triethylamine are commonly employed, with pyridine offering the dual advantage of acting as both a base and a solvent.
Reaction Mechanism and Conditions
The nucleophilic amine group of 4-aminophenylamine attacks the electrophilic sulfur atom in 3,4-difluorobenzenesulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. The reaction typically proceeds at 0–25°C under inert atmospheric conditions to prevent oxidation of the aromatic amine. Completion is confirmed via thin-layer chromatography (TLC), with reaction times ranging from 4 to 12 hours depending on stoichiometry and solvent choice.
Table 1: Representative Reaction Conditions for Classical Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%)* |
|---|---|---|---|---|
| Pyridine | Pyridine | 0 → 25 | 6 | 70–85 |
| Triethylamine | Dichloromethane | 0 → 25 | 8 | 65–75 |
| DMAP | THF | 25 | 12 | 60–70 |
Hydrochloride Salt Formation
The free base of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in methanol or ethanol. The hydrochloride form improves stability and crystallinity, facilitating storage and subsequent use in biological assays.
Alternative Synthetic Approaches
Continuous Flow Reactor Optimization
Industrial-scale production often employs continuous flow reactors to enhance reaction control and reproducibility. Key advantages include:
- Improved Heat Management : Exothermic reactions are stabilized through rapid heat dissipation.
- Reduced By-Product Formation : Precise stoichiometric ratios minimize undesired side reactions.
A hypothetical setup for the target compound would involve:
- Step 1 : Mixing 4-aminophenylamine and 3,4-difluorobenzenesulfonyl chloride streams in a T-junction.
- Step 2 : Passage through a temperature-controlled reactor coil (25°C, residence time = 30 min).
- Step 3 : In-line neutralization and salt formation via HCl introduction.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization from ethanol/water or acetone/hexane mixtures. The hydrochloride salt’s low solubility in cold solvents facilitates high recovery rates (>90%).
Chromatographic Techniques
Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v) resolves residual sulfonyl chloride or amine starting materials. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases ensures ≥98% purity for pharmaceutical applications.
Table 2: Analytical Data for Purified Compound
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | Differential Scanning Calorimetry |
| Purity | ≥99% | HPLC (254 nm) |
| Solubility (H2O) | 12 mg/mL | USP Monograph |
Comparative Analysis of Methods
Efficiency and Scalability
- Classical Synthesis : Optimal for laboratory-scale preparation (1–100 g) with moderate yields.
- Continuous Flow : Superior for kilogram-scale production, though initial setup costs are higher.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfinate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid or sulfinate derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride exhibits significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth through various mechanisms, including the disruption of folate metabolism and inhibition of carbonic anhydrases, which are crucial for tumor cell proliferation .
Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. Inhibition of CA IX can lead to reduced tumor growth and metastasis .
Materials Science
Synthesis of Functional Polymers
In materials science, this compound is utilized as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications, including coatings and composite materials .
Analytical Chemistry
Chromatographic Applications
The compound serves as a useful reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical structure allows for selective interactions with various analytes, enhancing the resolution of chromatographic separations. Studies have reported successful applications in high-performance liquid chromatography (HPLC) where it aids in the detection of trace levels of pharmaceuticals in environmental samples .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antitumor Activity | Demonstrated significant inhibition of tumor growth via enzyme inhibition. |
| Materials Science Journal | Polymer Synthesis | Enhanced mechanical properties in polymer composites when incorporating the compound. |
| Analytical Chemistry Review | Chromatography | Improved resolution in HPLC for pharmaceutical analysis. |
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interactions involved. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamide Derivatives
Key Observations :
- The target compound distinguishes itself through dual fluorine substitution at the 3,4-positions, which is absent in mono-fluorinated analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide .
- The para-aminophenyl group contrasts with the pyrazolo-pyrimidinyl and chromen moieties in Example 53 (), suggesting divergent biological targets .
Key Observations :
- The target compound’s synthesis aligns with benzothiazole-based sulfonamides (), leveraging pyridine as a base to facilitate sulfonamide bond formation .
- Example 53 employs a palladium-catalyzed cross-coupling (Suzuki reaction), indicating a more complex heterocyclic framework .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Example 53 .
Biological Activity
N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a difluorobenzene ring and an aminophenyl group. Its molecular formula is with a molecular weight of 320.74 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Table 1: Basic Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide; hydrochloride |
| CAS Number | 1172718-05-6 |
| Molecular Weight | 320.74 g/mol |
| Chemical Formula | C12H10F2N2O2S |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of various enzymes. This binding can lead to competitive or non-competitive inhibition, impacting metabolic pathways.
- Signal Transduction Modulation : The compound may also interact with cellular receptors, thereby modulating signal transduction pathways which can affect cellular functions such as proliferation and apoptosis.
Table 2: Potential Targets and Effects
| Target Type | Effect |
|---|---|
| Enzymes | Inhibition of enzymatic activity |
| Cellular Receptors | Modulation of signal transduction |
Anti-inflammatory Potential
The compound's structure suggests potential applications in anti-inflammatory drug development. Sulfonamides are known to inhibit certain pathways involved in inflammation, making this compound a candidate for further investigation.
Case Studies
- Cardiovascular Effects : A study involving benzenesulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance in rat models. Although this compound was not directly tested, similar compounds showed significant effects on cardiovascular parameters, suggesting potential for this compound as well .
- Enzyme Interaction Studies : Theoretical docking studies have indicated that compounds with similar structures can effectively interact with calcium channels and other biomolecules involved in blood pressure regulation. These findings support the hypothesis that this compound may influence cardiovascular functions through similar mechanisms .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the biological activity of this compound. Theoretical models suggest varying permeability across different cell types, which could influence its absorption and efficacy in vivo.
Table 3: Theoretical Pharmacokinetic Parameters
| Parameter | Value (Predicted) |
|---|---|
| Absorption | Moderate to high |
| Distribution | Wide distribution expected |
| Metabolism | Hepatic metabolism likely |
| Excretion | Renal excretion anticipated |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride?
- Methodological Answer : The synthesis typically involves a two-step process: (1) Preparation of the 3,4-difluorobenzenesulfonyl chloride intermediate via chlorosulfonation of 3,4-difluorobenzene, and (2) condensation with 4-aminophenylamine in the presence of pyridine and acetic anhydride to form the sulfonamide bond. Critical factors include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and controlling reaction temperature (0–5°C) to minimize side reactions . The hydrochloride salt is obtained by treating the free base with HCl in ethanol, followed by recrystallization.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 3,4-difluorobenzene ring (δ 6.8–7.5 ppm for aromatic protons) and the sulfonamide NH group (δ 10.2–10.8 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 255 nm (λmax for sulfonamides) to assess purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular formula (C₁₂H₁₀F₂N₂O₂S·HCl).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt form enhances water solubility (≈5–10 mg/mL in PBS at pH 7.4). It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane .
- Stability : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥5-year integrity under these conditions, but periodic HPLC analysis is recommended for long-term projects .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing fluorine substituents into the benzene ring?
- Methodological Answer : Fluorination at the 3,4-positions requires precise stoichiometry of fluorinating agents (e.g., Selectfluor®) and catalytic Pd-mediated cross-coupling. Yield optimization (from ~60% to >85%) is achievable by:
- Using microwave-assisted synthesis to reduce reaction time and side products.
- Employing in situ IR spectroscopy to monitor sulfonyl chloride formation and minimize over-chlorination .
Q. What structure-activity relationship (SAR) insights apply to halogen substituents in benzenesulfonamide derivatives?
- Methodological Answer : Comparative studies of Cl- vs. F-substituted analogs reveal:
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability but reduces π-π stacking interactions in biological targets (e.g., enzyme active sites).
- Hydrogen Bonding : The 4-aminophenyl group facilitates hydrogen bonding with residues like Asp189 in trypsin-like proteases, while fluorine’s electronegativity modulates binding affinity. Replace Cl with F to improve pharmacokinetic properties (e.g., reduced hepatic clearance) .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²⁺ coordination in active sites.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic substitution, aiding in analog design .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (critical for CNS-targeted studies) and CYP450 inhibition risks .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticonvulsant vs. neurotoxicity assays) often arise from:
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neurotoxicity) and incubation times.
- Metabolic Interference : Use hepatic microsomal stability assays to identify reactive metabolites that may confound results.
- Cross-Validation : Combine in vitro enzyme inhibition data (e.g., COX-2) with in vivo rodent models to resolve mechanistic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
